N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide
Description
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide is a synthetic acetamide derivative featuring a sulfamoyl-linked pyrimidine moiety and a p-tolyloxy substituent. Its structure comprises:
- Acetamide core: Provides hydrogen-bonding capacity via the amide group.
- Pyrimidin-2-yl group: A heterocyclic aromatic system that may participate in π-stacking or enzyme inhibition.
- p-Tolyloxy group (p-methylphenoxy): Introduces lipophilicity and steric bulk, influencing solubility and membrane permeability.
This compound is hypothesized to have pharmacological applications, particularly in antimicrobial or enzyme-targeted therapies, based on structural analogs like acetylsulfadiazine ().
Properties
Molecular Formula |
C19H18N4O4S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N4O4S/c1-14-3-7-16(8-4-14)27-13-18(24)22-15-5-9-17(10-6-15)28(25,26)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23) |
InChI Key |
GUSNFKWSVZOYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
- The synthetic route for Acetylsulfadiazine involves the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with 2-chloropyrimidine.
- The reaction proceeds under mild conditions, typically in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Industrial production methods may vary, but the key steps involve sulfonamide substitution and pyrimidine ring closure.
Chemical Reactions Analysis
- Acetylsulfadiazine can undergo various reactions, including:
Oxidation: It can be oxidized to form its corresponding sulfone.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide is in cancer therapy. Research has shown that compounds with similar structures can inhibit cell proliferation by targeting specific kinases involved in cancer progression.
Case Studies
- A study demonstrated that related pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. These compounds were found to induce apoptosis and inhibit key signaling pathways such as CDK4 and CDK6, which are crucial for cell cycle regulation .
- Another investigation focused on the synthesis and evaluation of pyrimidine-based compounds, revealing their potential as effective agents against acute myeloid leukemia. The compounds were tested on MV4-11 cells, showing promising results in reducing cell viability and inducing apoptosis at low micromolar concentrations .
Inhibition of Protein Kinases
This compound has been identified as a modulator of protein kinase activity. This property is particularly relevant in the context of diseases characterized by dysregulated kinase activity, such as various cancers.
Antimicrobial Properties
Emerging research suggests that compounds similar to this compound may also possess antimicrobial properties. The sulfonamide moiety is known for its antibacterial activity, which could extend to antifungal or antiviral applications.
Research Findings
Studies have indicated that sulfonamide derivatives can exhibit broad-spectrum antimicrobial activity. For instance, derivatives containing pyrimidine rings have shown effectiveness against various bacterial strains, indicating a potential for development into novel antimicrobial agents .
Modulation of Nuclear Receptors
Another significant application lies in the modulation of nuclear receptors involved in metabolic disorders. Compounds that interact with liver X receptors (LXRs) and farnesoid X receptors (FXRs) are being investigated for their roles in lipid metabolism and glucose homeostasis.
Potential Benefits
By modulating these receptors, this compound could contribute to therapeutic strategies aimed at treating conditions such as hyperlipidemia and diabetes .
Mechanism of Action
- Acetylsulfadiazine inhibits bacterial growth by acting as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folate biosynthesis.
- By disrupting folate production, it interferes with nucleic acid synthesis, ultimately inhibiting bacterial replication.
Comparison with Similar Compounds
Key Structural Differences :
- Lacks the p-tolyloxy group; instead, it has an acetyl group attached to the phenyl ring.
- Simpler substituent profile reduces steric hindrance.
Functional Implications :
- Bioactivity: Acetylsulfadiazine is a known antibacterial agent (), suggesting the target compound’s p-tolyloxy group may modulate antimicrobial potency or spectrum.
- Solubility : The acetyl group may improve aqueous solubility compared to the hydrophobic p-tolyloxy substituent.
N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide
Key Structural Differences :
- Pyrimidine substitution : 4,6-Dimethyl groups instead of unsubstituted pyrimidine.
- Phenoxy position: o-Tolyloxy (ortho-methyl) vs. p-tolyloxy (para-methyl).
Functional Implications :
- Electronic Effects : Methyl groups on pyrimidine enhance electron density, possibly altering π-π interactions.
| Property | Target Compound | 4,6-Dimethyl-o-tolyloxy Analog |
|---|---|---|
| Pyrimidine Substitution | None | 4,6-Dimethyl () |
| Phenoxy Position | Para | Ortho |
| Molecular Weight | ~404.42 | 426.49 () |
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide
Key Structural Differences :
- Pyrimidine substitution : 2,6-Dimethyl at position 4 vs. unsubstituted pyrimidin-2-yl.
- Phenoxy group: 4-Propanoylphenoxy introduces a ketone functionality.
Functional Implications :
- Hydrogen Bonding : The ketone group may form additional hydrogen bonds, enhancing target binding.
- Metabolism: Propanoyl could undergo enzymatic oxidation, affecting metabolic stability.
| Property | Target Compound | 2,6-Dimethyl-Propanoyl Analog |
|---|---|---|
| Pyrimidine Substitution | None | 2,6-Dimethyl () |
| Phenoxy Group | p-Tolyloxy | 4-Propanoylphenoxy |
| Molecular Weight | ~404.42 | 452.52 () |
2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Key Structural Differences :
- Linkage : Sulfanyl (S-) instead of sulfamoyl (SO₂NH).
- Pyrimidine substitution : 4-Hydroxy-6-methyl groups.
Functional Implications :
- Binding Interactions : Sulfanyl lacks the hydrogen-bonding capacity of sulfamoyl, reducing target affinity.
| Property | Target Compound | Sulfanyl-Hydroxy Analog |
|---|---|---|
| Linkage Type | Sulfamoyl (SO₂NH) | Sulfanyl (S-) () |
| Pyrimidine Substitution | None | 4-Hydroxy-6-methyl |
| Molecular Weight | ~404.42 | 367.42 () |
Data Tables
Comparative Table of Key Analogs
Biological Activity
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide, also known by its CAS number 452350-49-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.44 g/mol. The compound features a pyrimidine ring linked to a sulfamoyl group, which is significant for its interaction with biological targets.
The biological activity of this compound appears to be primarily associated with its ability to inhibit specific enzymes and receptors involved in various cellular processes. The presence of the pyrimidinylsulfamoyl moiety suggests potential interactions with sulfonamide-sensitive targets, which are crucial in antimicrobial activity and enzyme inhibition.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bactericidal effects against a range of pathogens.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds containing the pyrimidine and sulfamoyl groups. For example, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of several sulfamoyl compounds found that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established sulfa drugs .
- Anticancer Activity : In vitro assays on human cancer cell lines revealed that this compound could reduce cell viability significantly at concentrations ranging from 10 to 50 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .
- Enzyme Inhibition : Another study focused on the compound's ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in cancer treatment .
Data Table
| Biological Activity | Assay Type | Concentration Range | Result |
|---|---|---|---|
| Antimicrobial | MIC Assay | 1 - 32 µg/mL | Effective against Gram-positive bacteria |
| Anticancer | Cell Viability Assay | 10 - 50 µM | Significant reduction in cell viability |
| Enzyme Inhibition | Carbonic Anhydrase Inhibition | 1 - 100 µM | Dose-dependent inhibition observed |
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide?
The synthesis involves multi-step organic reactions, including condensation of pyrimidin-2-ylsulfamoyl phenylamine with 2-p-tolyloxy-acetyl chloride. Key parameters include:
- Temperature control : Reactions typically proceed at 60–80°C to avoid side-product formation .
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their polarity and solubility properties .
- Catalysts : Triethylamine (TEA) is used to neutralize HCl byproducts during acyl chloride coupling . Post-synthesis, recrystallization in methanol improves purity (>95%) .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
- NMR spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 463.3 for CHNOS) .
- IR spectroscopy : Stretching vibrations for sulfonamide (1320–1350 cm) and carbonyl (1650–1700 cm) groups confirm functional groups .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (pH 7.4) to determine working concentrations .
- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C) using HPLC to monitor decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Functional group substitution : Systematically replace the p-tolyloxy group with halogenated or electron-withdrawing substituents (e.g., 4-fluorophenoxy) to modulate lipophilicity and binding affinity .
- In vitro assays : Compare IC values in enzyme inhibition assays (e.g., kinase targets) and cytotoxicity profiles against cancer cell lines .
- Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with target proteins like cyclooxygenase-2 (COX-2) .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare datasets from independent studies (e.g., enzyme inhibition vs. cellular assays) to identify assay-specific biases .
- Dose-response validation : Replicate conflicting experiments using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions .
Q. How can crystallographic data refine the compound’s 3D structure and inform drug design?
- X-ray diffraction : Employ SHELX software for structure solution and refinement. Key steps include:
- Data collection at 100 K to minimize thermal motion artifacts .
- Hydrogen-bonding analysis (Graph Set Notation) to identify stabilizing interactions (e.g., N–H···O between sulfamoyl and acetamide groups) .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Flow chemistry : Implement continuous reactors for hazardous steps (e.g., acyl chloride formation) to improve safety and yield .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly solvent options .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
